2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione
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Overview
Description
2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by the introduction of the diethylamino group through electrophilic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Dimethylamino)phenyl]-5-nitronaphthalene-1,4-dione
- 2-[4-(Diethylamino)phenyl]-3-nitronaphthalene-1,4-dione
Uniqueness
2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both diethylamino and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
85808-76-0 |
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Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]-5-nitronaphthalene-1,4-dione |
InChI |
InChI=1S/C20H18N2O4/c1-3-21(4-2)14-10-8-13(9-11-14)16-12-18(23)19-15(20(16)24)6-5-7-17(19)22(25)26/h5-12H,3-4H2,1-2H3 |
InChI Key |
DQDKYZGHKVGNOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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